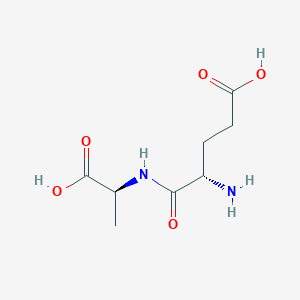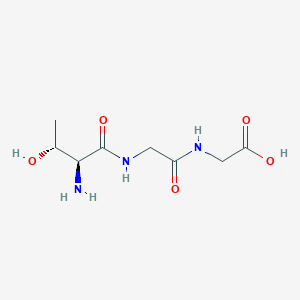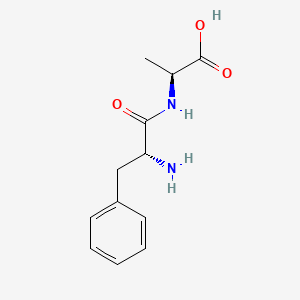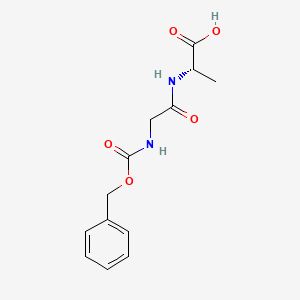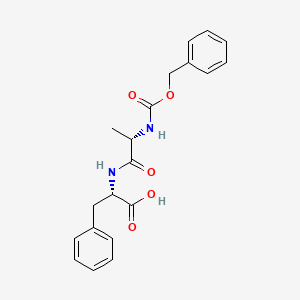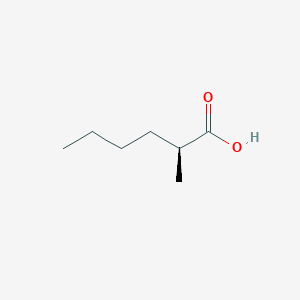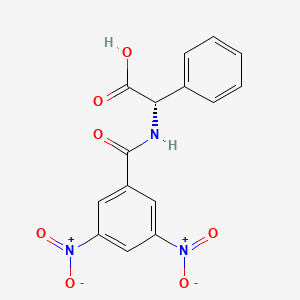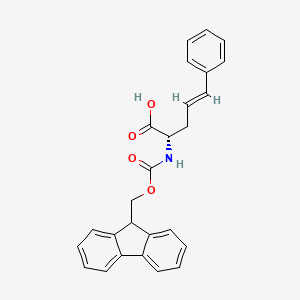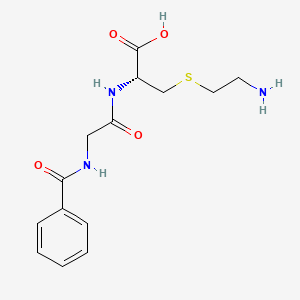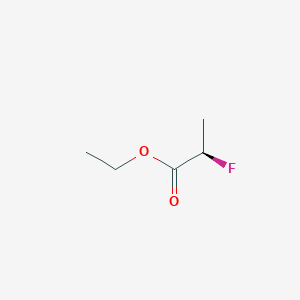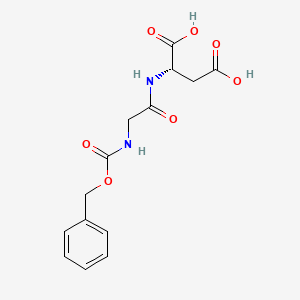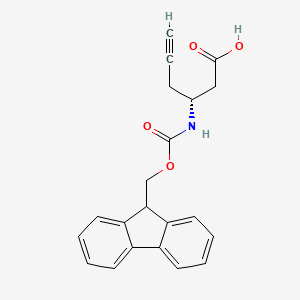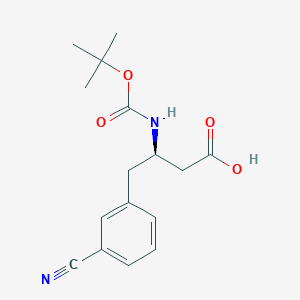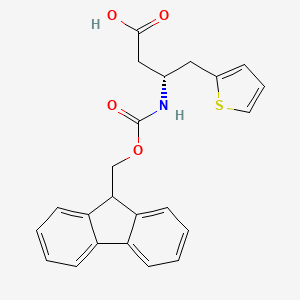
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
The compound "4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with amines is a common strategy . Another approach involves the condensation of cyanoacrylamides with alkylhydrazines in formic acid to obtain pyrazole carboxamides . Additionally, the Vilsmeier–Haack formylation of acetonitrile followed by reaction with hydrazine hydrate or monosubstituted hydrazines can yield pyrazole-4-carboxamides . These methods demonstrate the versatility in synthesizing pyrazole derivatives, including those with dimethylamino groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy, and in some cases, X-ray diffraction analysis . These techniques allow for the elucidation of the compound's framework and the position of substituents on the pyrazole ring, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, pyrazole carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Additionally, reactions with acetylacetone and arylidenemalononitriles can yield pyrazolopyrimidine derivatives, while treatment with isatin and aldehydes can produce Schiff bases . These reactions not only demonstrate the reactivity of the pyrazole ring but also the potential to generate compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Substituents on the pyrazole ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of dimethylamino groups can impact the basicity of the compound and its solubility in organic solvents. The presence of carboxamide functionality can also influence the hydrogen bonding potential, which is relevant for the compound's interaction with biological molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Preparation of Isomeric Compounds : A method for preparing isomeric N-alkyl and N-aryl-3(5)-amino-5(3)-hydroxy-1H-pyrazole-1-carboxamides was developed, showing the versatility of this compound in creating skeletal muscle relaxants (Drummond & Johnson, 1988).
- Microwave-assisted Synthesis : New pyrazole derivatives were synthesized using microwave-assisted organic synthesis, highlighting the compound's utility in efficient and novel synthesis methods (Sun Da-gui, 2011).
Biological and Medicinal Applications
- Anti-Breast Cancer Activity : A study demonstrated the anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, indicating the potential of this compound in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
- Inhibitory Potential Against Enzymes : Benzamide derivatives of the compound were tested for their inhibitory potential against human enzymes, suggesting applications in drug development (Saeed et al., 2015).
Structural and Mechanistic Studies
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, providing insights into its molecular configuration (Ju Liu et al., 2016).
Antitumor and Antiinflammatory Activities
- Antitumor Activities : Pyrazolopyrimidines and Schiff Bases derived from this compound showed antitumor activities against various human cancer cell lines (Hafez et al., 2013).
- Potential Antiinflammatory Agents : Novel pyrazole derivatives synthesized from this compound exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-N,1-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHVAZMWVVGRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426897 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |
CAS RN |
1001500-41-9 | |
| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

